molecular formula C14H16FN3O2 B4629162 N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA

Cat. No.: B4629162
M. Wt: 277.29 g/mol
InChI Key: IQVJJEJCWFJAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea is 277.12265492 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

FLT3 Inhibitors in Cancer Research

One significant application of derivatives of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea is in the development of FLT3 inhibitors for cancer treatment. A study by Zhang et al. (2020) reported the discovery of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives as new FLT3 inhibitors capable of overcoming drug-resistant mutations in FLT3, such as the secondary D835Y and F691L mutations. These compounds, particularly 4d, exhibited potent inhibitory activities and selectivity for FLT3 in kinase profiling assays, indicating their potential as lead compounds for further in-depth cancer research (Zhang et al., 2020).

Anion Receptor Chemistry

In the field of supramolecular chemistry, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea derivatives have been investigated for their ability to act as neutral receptors for anion complexation. Marcos et al. (2014) synthesized bidentate ureidodihomooxacalix[4]arene derivatives, revealing that these receptors exhibit strong binding affinity towards various anions, including fluoride and acetate. The study highlighted the dependence of association constants on the nature of substituents at the urea moiety, demonstrating the compound's potential in anion recognition applications (Marcos et al., 2014).

Advances in Agricultural Chemistry

The use of urea derivatives, including those related to N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea, extends to agriculture, where they play a role in enhancing the efficiency of nitrogen fertilizers. Abalos et al. (2012) investigated the effectiveness of urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), on reducing ammonia, nitrous oxide, and nitric oxide emissions from urea-based fertilizers. Their findings indicated that the addition of NBPT to urea significantly abated these emissions, suggesting the potential for these inhibitors to improve the environmental sustainability of nitrogen fertilization practices (Abalos et al., 2012).

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVJJEJCWFJAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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